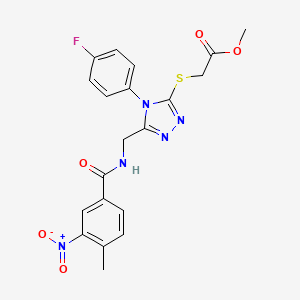

methyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Descripción

Methyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a structurally complex 1,2,4-triazole derivative with a thioacetate backbone. Its core structure features a triazole ring substituted at the 3-position with a thioether-linked methyl acetate group, a 4-fluorophenyl group at the 4-position, and a 4-methyl-3-nitrobenzamido-methyl substituent at the 5-position. This compound’s design integrates multiple pharmacophoric elements, including fluorinated aryl groups (imparting metabolic stability) and nitrobenzamide moieties (associated with electronic modulation and bioactivity) .

The synthesis of such derivatives typically involves cyclocondensation of thiosemicarbazides or oxidative cyclization of thioamides, followed by functionalization via nucleophilic substitution or coupling reactions.

Propiedades

IUPAC Name |

methyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O5S/c1-12-3-4-13(9-16(12)26(29)30)19(28)22-10-17-23-24-20(32-11-18(27)31-2)25(17)15-7-5-14(21)6-8-15/h3-9H,10-11H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCMRNREMRBNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction.

Attachment of the Nitrobenzamido Group: This can be done through an amide coupling reaction.

Thioester Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving triazole derivatives.

Medicine: Potential use in drug development for its biological activity.

Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of methyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparación Con Compuestos Similares

Key Observations:

- Thioether vs. Thioamide Linkages: The thioacetate group (SCH2COOCH3) in the target compound may offer better hydrolytic stability than thioamide derivatives (e.g., SCH2CONHR), which are prone to oxidation .

- Aromatic Diversity: Fluorophenyl groups (as in the target compound and ) confer metabolic resistance to oxidative degradation compared to non-halogenated aryl groups .

Physicochemical and Spectroscopic Properties

- Tautomerism: Unlike triazole-thione tautomers (e.g., compounds in ), the target compound’s thioacetate group stabilizes the thiolate form, avoiding tautomeric equilibria and simplifying spectral interpretation .

- Solubility: The methyl ester group in the target compound likely reduces aqueous solubility compared to carboxylate salts (e.g., ) but improves lipid membrane permeability.

- Spectroscopic Signatures: IR spectra of analogous compounds show νC=S bands at 1247–1255 cm⁻¹ (consistent with thioacetate) and absence of νSH (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers .

Actividad Biológica

Methyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities including antimicrobial, antifungal, and anticancer properties. The structure of this compound suggests potential interactions with various biological targets due to the presence of the triazole moiety and the fluorophenyl group.

Chemical Structure

The molecular formula for this compound is C16H17F N4O3S. This structure features:

- A triazole ring , which is often associated with pharmacological activity.

- A fluorophenyl group , which can enhance lipophilicity and biological activity.

- A nitrobenzamide substituent that may contribute to its biological effects.

Biological Activity Overview

-

Antimicrobial Properties :

- Triazole derivatives have been reported to exhibit significant antimicrobial activity against various pathogens. Studies show that compounds similar to this compound demonstrate broad-spectrum activity against bacteria and fungi. For instance, derivatives of triazoles have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .

-

Antifungal Activity :

- The incorporation of a triazole ring has been linked to antifungal properties. Research indicates that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis in fungal cell membranes . The specific compound may similarly possess these antifungal characteristics.

- Anticancer Potential :

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antifungal | Inhibition of Candida albicans growth | |

| Anticancer | Induced apoptosis in breast cancer cells |

Case Study: Antimicrobial Testing

In a study conducted on various triazole derivatives, including those structurally similar to this compound, it was found that these compounds exhibited significant inhibition zones against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The triazole ring can bind to enzyme active sites, inhibiting their function.

- Membrane Disruption : The lipophilic nature of the fluorophenyl group may disrupt microbial membranes.

- DNA Interaction : Nitro groups can form reactive intermediates that interact with DNA, leading to cell death.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

Methodological Answer: The synthesis involves a multi-step approach:

Triazole Ring Formation : Cyclization of hydrazine derivatives with alkylating agents (e.g., ethyl chloroacetate) under reflux conditions in ethanol or THF .

Functionalization : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.

Nitrobenzamide Incorporation : Condensation of 4-methyl-3-nitrobenzoyl chloride with the aminomethyl-triazole intermediate in anhydrous dichloromethane (DCM) using a base like triethylamine .

Thioacetate Esterification : Reaction of the thiol group with methyl bromoacetate in DMF at 60°C.

Key Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and HPLC (>98% purity) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- H NMR (DMSO-d6): Peaks for fluorophenyl (δ 7.2–7.5 ppm), triazole (δ 8.1–8.3 ppm), and nitrobenzamide (δ 2.4 ppm for methyl, δ 8.0 ppm for nitro) .

- FT-IR: Stretching vibrations for C=O (1720 cm), S–C (680 cm), and NO (1520 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .

- Moisture Avoidance : Use desiccants in storage due to hydrolytic susceptibility of the thioester and nitro groups.

- Solubility : Soluble in DMSO, DMF, and acetonitrile; avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthetic yields across different reaction conditions?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test parameters like solvent polarity (e.g., DMF vs. THF), temperature (60°C vs. reflux), and catalyst (e.g., DMAP vs. no catalyst) .

- Mechanistic Insight : The nitro group may act as an electron-withdrawing group, slowing nucleophilic substitution; optimize by adding KI to enhance leaving-group displacement .

- Analytical Validation : Compare LC-MS profiles to identify side products (e.g., over-alkylation or hydrolysis intermediates) .

Q. What strategies are recommended for evaluating the compound’s potential as an enzyme inhibitor?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically:

- Biological Testing :

- Antimicrobial : Broth microdilution assays (MIC against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for nitroreductase-activated cytotoxicity .

- Data Correlation : Use QSAR models (e.g., CoMFA) to link electronic parameters (Hammett σ) with activity trends .

Q. What methodologies are suitable for studying the compound’s metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assay : Incubate with rat/human liver microsomes (37°C, NADPH regeneration system) and analyze metabolites via LC-MS/MS .

- Key Pathways : Monitor nitro reduction (→ amine), ester hydrolysis (→ carboxylic acid), and triazole oxidation .

- CYP Inhibition : Use luminescent CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can computational modeling predict the compound’s interaction with biological membranes?

Methodological Answer:

- MD Simulations : Run all-atom simulations (GROMACS) in lipid bilayers to calculate partition coefficients and diffusion rates .

- LogP Measurement : Compare experimental (shake-flask) vs. predicted (ChemAxon) values to validate hydrophobicity .

- Permeability Assay : Parallel Artificial Membrane Permeability Assay (PAMPA) to model blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.